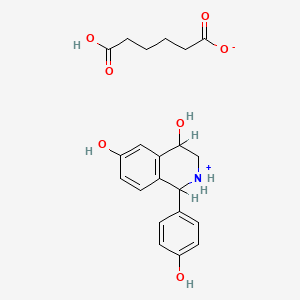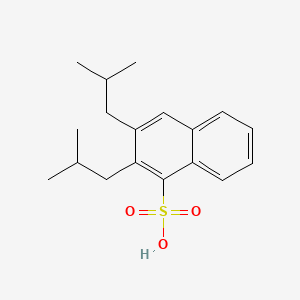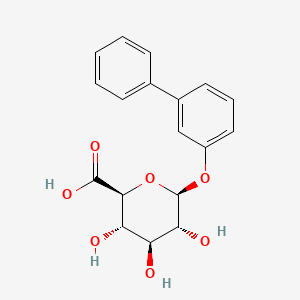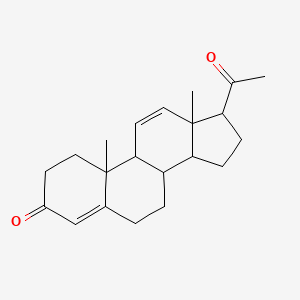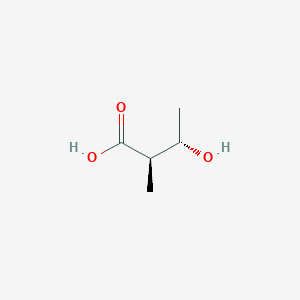
1-Amino-2-hydroxyethane phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-hydroxyethane phosphonic acid is a chemical compound with the molecular formula C₂H₈NO₄P. It is also known as (1-amino-2-hydroxyethyl)phosphonic acid. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phosphonic acid group attached to an ethane backbone. It is a member of the phosphonic acid family, which are known for their stability and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-2-hydroxyethane phosphonic acid can be synthesized through several methods. . This reaction typically requires a catalyst and can be carried out under mild conditions. Another method involves the hydrolysis of dialkyl phosphonates under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the Kabachnik-Fields reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product. Additionally, the use of continuous flow reactors can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-hydroxyethane phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino and hydroxyl compounds.
Applications De Recherche Scientifique
1-Amino-2-hydroxyethane phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphonic acid derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for metal ions.
Mécanisme D'action
The mechanism of action of 1-amino-2-hydroxyethane phosphonic acid involves its ability to chelate metal ions and interact with biological molecules. The amino and hydroxyl groups facilitate binding to metal ions, while the phosphonic acid group enhances its stability and reactivity. This compound can inhibit enzymes that require metal ions for their activity, making it useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-aminoethyl)phosphonic acid: Similar in structure but lacks the hydroxyl group.
(3-aminopropyl)phosphonic acid: Contains an additional carbon in the backbone.
(1-hydroxyethylidene-1,1-diphosphonic acid): Contains two phosphonic acid groups and is used in bone disease treatments.
Uniqueness
1-Amino-2-hydroxyethane phosphonic acid is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and binding capabilities. This dual functionality makes it particularly useful in applications requiring strong metal ion chelation and stability under various conditions.
Propriétés
Numéro CAS |
70350-62-8 |
|---|---|
Formule moléculaire |
C2H8NO4P |
Poids moléculaire |
141.06 g/mol |
Nom IUPAC |
(1-amino-2-hydroxyethyl)phosphonic acid |
InChI |
InChI=1S/C2H8NO4P/c3-2(1-4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) |
Clé InChI |
RVUUAGQILBTWHJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(N)P(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


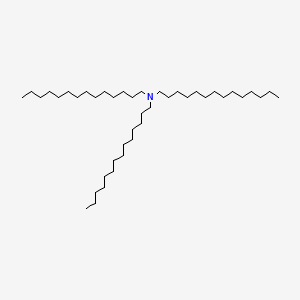


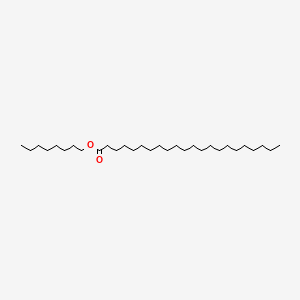
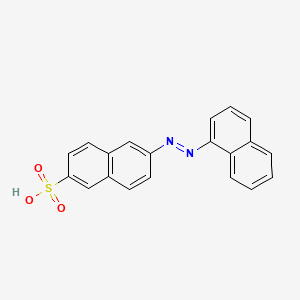
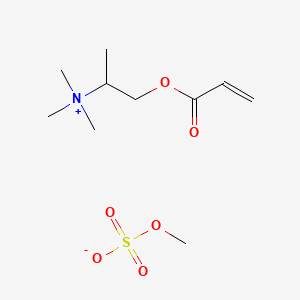
![Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13791691.png)
